Stearoyl-L-carnitine-d9 (chloride)

Description

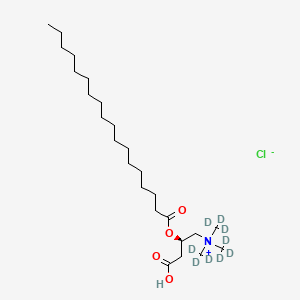

Stearoyl-L-carnitine-d9 (chloride) is a deuterium-labeled acylcarnitine with an 18-carbon saturated fatty acid chain (C18:0). It serves as a critical internal standard in lipidomics and metabolomics research, enabling precise quantification of endogenous acylcarnitines via liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterium labeling (nine deuterium atoms) ensures minimal interference with natural isotopes, enhancing analytical accuracy . Structurally, it comprises L-carnitine esterified to stearic acid (C18:0), with a molecular formula of C₂₅H₄₁D₉ClNO₄ and a molecular weight of 473.18 g/mol . Its primary applications include metabolic disorder diagnostics, lipid trafficking studies, and drug discovery workflows requiring isotopic tracing .

Properties

Molecular Formula |

C25H50ClNO4 |

|---|---|

Molecular Weight |

473.2 g/mol |

IUPAC Name |

[(2R)-3-carboxy-2-octadecanoyloxypropyl]-tris(trideuteriomethyl)azanium;chloride |

InChI |

InChI=1S/C25H49NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-23(21-24(27)28)22-26(2,3)4;/h23H,5-22H2,1-4H3;1H/t23-;/m1./s1/i2D3,3D3,4D3; |

InChI Key |

YSVYWVPJJXVIFM-CYBATEEDSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](C[C@@H](CC(=O)O)OC(=O)CCCCCCCCCCCCCCCCC)(C([2H])([2H])[2H])C([2H])([2H])[2H].[Cl-] |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Stearoyl-L-carnitine-d9 (chloride) involves the incorporation of deuterium into the Stearoyl-L-carnitine chloride molecule. This process typically involves the use of stable heavy isotopes of hydrogen, carbon, and other elements . The exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer.

Industrial Production Methods: Industrial production of Stearoyl-L-carnitine-d9 (chloride) involves large-scale synthesis using deuterium-labeled precursors. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research use .

Chemical Reactions Analysis

Types of Reactions: Stearoyl-L-carnitine-d9 (chloride) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chloride ion can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like sodium azide and potassium cyanide can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Chemistry: Stearoyl-L-carnitine-d9 (chloride) is used as a tracer in quantitative studies of drug metabolism and pharmacokinetics. The deuterium labeling allows for precise tracking of the compound in biological systems .

Biology: In biological research, Stearoyl-L-carnitine-d9 (chloride) is used to study the transport and metabolism of long-chain acylcarnitines. It helps in understanding the role of these compounds in cellular energy metabolism .

Medicine: The compound is used in medical research to investigate the effects of long-chain acylcarnitines on various physiological processes. It is also used to study the inhibition of glycine transporter 2 (GlyT2), which has implications for neurological disorders .

Industry: In the pharmaceutical industry, Stearoyl-L-carnitine-d9 (chloride) is used in the development of new drugs. Its deuterium labeling provides valuable information on the pharmacokinetics and metabolic stability of drug candidates .

Mechanism of Action

Stearoyl-L-carnitine-d9 (chloride) exerts its effects by inhibiting glycine transporter 2 (GlyT2). This inhibition reduces the reuptake of glycine, leading to increased glycine levels in the synaptic cleft. The elevated glycine levels enhance glycinergic neurotransmission, which can have various physiological effects . The molecular targets and pathways involved include the GlyT2 transporter and associated signaling pathways .

Comparison with Similar Compounds

Table 1: Key Characteristics of Selected Acylcarnitines

Key Observations :

- Chain Length Impact : Longer chains (e.g., C18:0 vs. C12:0) increase hydrophobicity, reducing aqueous solubility. For example, Lauroyl-L-carnitine-d9 dissolves at 50 mg/mL in DMSO , while solubility data for stearoyl derivatives suggest lower miscibility in polar solvents .

- Deuterium Labeling: Deuterated analogs (e.g., stearoyl-d9 vs. non-deuterated palmitoyl) avoid isotopic overlap in MS, improving quantification accuracy in complex biological matrices .

- Functional Roles : Shorter chains (C12:0–C16:0) are associated with membrane transport and β-oxidation, whereas C18:0 derivatives may regulate lipid metabolism and insulin signaling .

Analytical and Stability Considerations

- Stability: Stearoyl-L-carnitine-d9 requires storage at -20°C to prevent degradation, similar to Lauroyl-L-carnitine-d9 . Non-deuterated variants (e.g., palmitoyl) are more stable at room temperature but lack isotopic specificity .

- Sensitivity in Detection: Deuterated compounds exhibit distinct fragmentation patterns in LC-MS/MS. For instance, stearoyl-d9 shows a mass shift of +9 Da compared to its non-deuterated counterpart, enabling unambiguous identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.